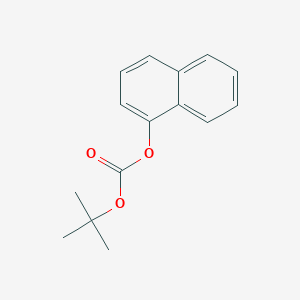![molecular formula C36H20N2O8S4 B14119491 4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)
4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core benzene structure, followed by the introduction of cyano groups and sulfanediyl linkages. Common reagents used in these reactions include nitriles, sulfur compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert cyano groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
科学研究应用
4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and sulfanediyl linkages play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
相似化合物的比较
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Known for its use as a photocatalyst and in organic light-emitting diodes (OLEDs).
4,4’,4’‘,4’‘’-(1,2,4,5-Benzenetetrayltetra-2,1-ethynediyl)tetrakisbenzoic acid: Utilized in the construction of metal-organic frameworks (MOFs).
Uniqueness
4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid is unique due to its combination of cyano groups and sulfanediyl linkages, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C36H20N2O8S4 |
|---|---|
分子量 |
736.8 g/mol |
IUPAC 名称 |
4-[2,4,5-tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C36H20N2O8S4/c37-17-27-29(47-23-9-1-19(2-10-23)33(39)40)30(48-24-11-3-20(4-12-24)34(41)42)28(18-38)32(50-26-15-7-22(8-16-26)36(45)46)31(27)49-25-13-5-21(6-14-25)35(43)44/h1-16H,(H,39,40)(H,41,42)(H,43,44)(H,45,46) |
InChI 键 |
NVJKOCFVEHYVEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)SC2=C(C(=C(C(=C2SC3=CC=C(C=C3)C(=O)O)C#N)SC4=CC=C(C=C4)C(=O)O)SC5=CC=C(C=C5)C(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14119408.png)

![2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14119417.png)

![N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14119423.png)
![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119425.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14119437.png)
![1-[6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14119439.png)




![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119475.png)
